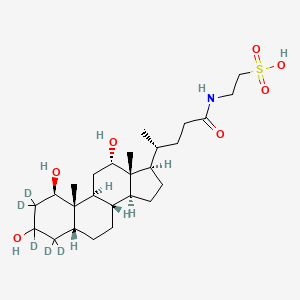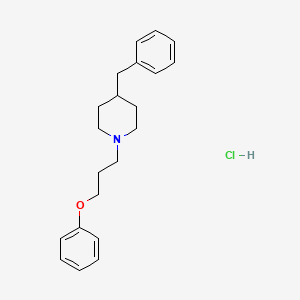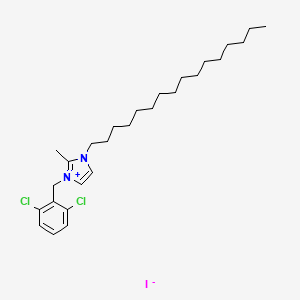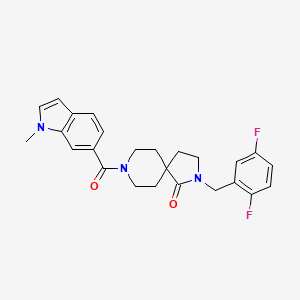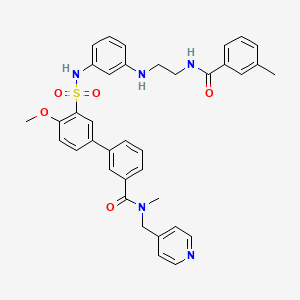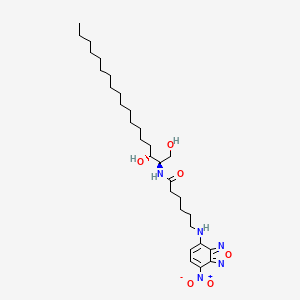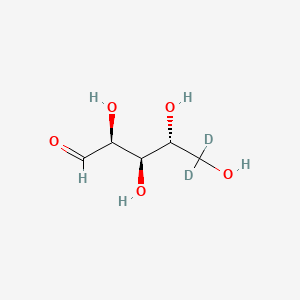
Antifungal agent 62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 62 is a compound known for its potent antifungal properties. It is used to combat a variety of fungal infections, particularly those caused by Candida and Aspergillus species. This compound is part of a broader class of antifungal agents that target specific components of fungal cells to inhibit their growth and proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 62 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Techniques such as thin film hydration and solvent evaporation are often employed to optimize the formulation of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s structure and enhance its antifungal properties.
Substitution: This involves the replacement of one functional group with another, which can modify the compound’s activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability.
Major Products
The major products formed from these reactions are typically derivatives of this compound that possess enhanced antifungal activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy against a range of fungal pathogens to identify the most potent formulations .
Aplicaciones Científicas De Investigación
Antifungal agent 62 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new synthetic routes for antifungal agents.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of fungal infections and to identify potential targets for new antifungal therapies.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating various fungal infections, particularly in immunocompromised patients.
Mecanismo De Acción
Antifungal agent 62 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell leakage. This leads to the death of the fungal cell. The compound also inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, further compromising the cell’s structural integrity .
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis.
Uniqueness
Antifungal agent 62 is unique in its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. This dual targeting makes it particularly effective against a broad spectrum of fungal pathogens and reduces the likelihood of resistance development compared to other antifungal agents that target a single pathway .
Propiedades
Fórmula molecular |
C23H25N3S |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-benzyl-3-[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H25N3S/c1-24-21(19-13-7-3-8-14-19)22(20-15-9-4-10-16-20)26-23(27)25-17-18-11-5-2-6-12-18/h2-16,21-22,24H,17H2,1H3,(H2,25,26,27)/t21-,22-/m1/s1 |
Clave InChI |
VDQDPTLREBCFAA-FGZHOGPDSA-N |
SMILES isomérico |
CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 |
SMILES canónico |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



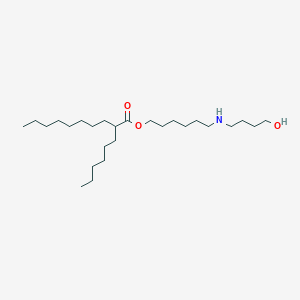
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
